Functional Dual-Activity: Lysine Moiety Actively Contributes to Antioxidant Defense Beyond a Simple Salt
While mineral ascorbates like sodium ascorbate primarily deliver ascorbate with a pH-buffering counterion, lysine ascorbate provides two independently active antioxidant agents. In a food model system (emulsion sausage), L-lysine alone at 1.0% concentration significantly reduced the peroxide value (POV) and thiobarbituric acid reactive substances (TBARS) over 20 and 15 days, respectively, by efficiently chelating ferrous ions and scavenging free radicals [1]. This demonstrates that the lysine component is not biologically inert but actively contributes to oxidative stability, providing a value proposition beyond simple ascorbate equivalents found in competing sodium or calcium salts. Note: This is a cross-study inference as direct comparison of the finished salt compound in the same model is not available.
| Evidence Dimension | Inhibition of lipid and protein oxidation over storage |
|---|---|
| Target Compound Data | L-Lysine (1.0%): Significantly lower POV during initial 20 days and TBARS during initial 15 days vs. control; effective free radical scavenging and ferrous ion chelation confirmed [1]. |
| Comparator Or Baseline | Sodium isoascorbate (conventional antioxidant control); Ascorbic acid (the base molecule) does not possess this chelation mechanism. |
| Quantified Difference | Qualitative difference in mechanism: The lysine component adds metal-chelating and radical-scavenging activity, whereas sodium or calcium counterions in alternative ascorbate salts lack this bioactivity. |
| Conditions | Emulsion sausage model system; storage for 20 days; assays for POV and TBARS [1]. |
Why This Matters
For researchers and formulators seeking multifactorial oxidative stability in complex products (e.g., functional foods, cosmetic formulations), lysine ascorbate provides built-in dual-functionality that eliminates the need to formulate free lysine separately.
- [1] An, K. I., & Kim, S. M. (2017). L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical. Animal Bioscience, 30(12), 1771-1778. View Source
